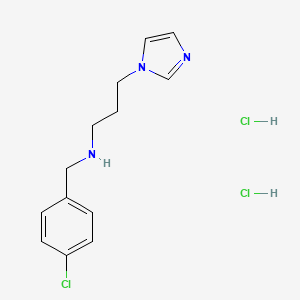![molecular formula C17H17BrN2O3 B6086477 N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6086477.png)
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its anti-inflammatory and anti-cancer properties. This compound was first synthesized in 2001 by Bayer AG and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 works by inhibiting the activity of IκB kinase (IKK), a protein that phosphorylates IκB, leading to its degradation and subsequent activation of NF-κB. By inhibiting IKK, N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 prevents the activation of NF-κB and reduces inflammation and cancer cell growth.
Biochemical and Physiological Effects
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has been shown to have various biochemical and physiological effects in cell and animal models. In addition to its anti-inflammatory and anti-cancer properties, N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has also been shown to have anti-viral properties, specifically against HIV-1 and hepatitis C virus. This compound has also been shown to reduce oxidative stress and protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for IKK inhibition, as well as its ability to penetrate cell membranes and reach intracellular targets. However, N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 also has some limitations, including its potential cytotoxicity at high concentrations and its instability in aqueous solutions.
Direcciones Futuras
There are several future directions for the study and development of N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more potent and selective IKK inhibitors based on the structure of N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082. Additionally, further studies are needed to fully understand the mechanisms of action of N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 and its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 involves the reaction of 4-bromo-3-methylphenol with 2-chloroacetic acid in the presence of a base to form 2-(4-bromo-3-methylphenoxy)acetic acid. The resulting compound is then reacted with N-(4-acetylphenyl)hydroxylamine to form N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082. This method of synthesis has been optimized and modified by various researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has been extensively studied for its anti-inflammatory properties, specifically its ability to inhibit NF-κB activation. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory responses and is often overactivated in various diseases, including cancer, arthritis, and inflammatory bowel disease. N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has been shown to effectively inhibit NF-κB activation and reduce inflammation in various cell and animal models.
In addition to its anti-inflammatory properties, N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has also been studied for its anti-cancer properties. This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-bromo-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-9-15(7-8-16(11)18)23-10-17(22)20-14-5-3-13(4-6-14)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMGORXTPPWNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-3-{1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B6086399.png)
![3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone](/img/structure/B6086413.png)
![1-{4-[(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6086414.png)
![5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B6086415.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6086416.png)

![N-(4-methylphenyl)-4-oxo-4-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)butanamide](/img/structure/B6086428.png)

![2-[4-(3-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B6086437.png)
![6-({4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B6086441.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6086449.png)
![3-{5-[({3-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B6086458.png)
![1-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6086463.png)
![2-benzyl-3-methyl-4-pyridin-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6086473.png)